4-Ethoxy-3-(methanesulfonylmethyl)aniline
Description
4-Ethoxy-3-(methanesulfonylmethyl)aniline (CAS: 1178351-07-9) is a substituted aniline derivative with the molecular formula C₁₀H₁₅NO₃S and a molecular weight of 229.30 g/mol . Its structure features an ethoxy group (–OCH₂CH₃) at the para position and a methanesulfonylmethyl (–CH₂SO₂CH₃) substituent at the meta position relative to the aniline (–NH₂) group. This compound is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate, leveraging the electron-withdrawing sulfonyl group and electron-donating ethoxy group to modulate reactivity and binding properties .
Properties
Molecular Formula |
C10H15NO3S |
|---|---|
Molecular Weight |
229.30 g/mol |
IUPAC Name |
4-ethoxy-3-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C10H15NO3S/c1-3-14-10-5-4-9(11)6-8(10)7-15(2,12)13/h4-6H,3,7,11H2,1-2H3 |
InChI Key |
XXVMBIFESYJLLF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)N)CS(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-(methanesulfonylmethyl)aniline typically involves the following steps:
Nitration and Reduction: The starting material, 4-ethoxyaniline, undergoes nitration to introduce a nitro group at the 3-position. This is followed by reduction to convert the nitro group to an amino group.
Sulfonylation: The intermediate compound is then subjected to sulfonylation using methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the methanesulfonylmethyl group.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-(methanesulfonylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanesulfonylmethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
4-Ethoxy-3-(methanesulfonylmethyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-(methanesulfonylmethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations in the Aniline Core
Methanesulfonylmethyl vs. Trifluoromethyl Groups
- 4-Ethoxy-3-(trifluoromethyl)aniline (CAS: 2713-74-8): Molecular formula: C₉H₁₀F₃NO; MW: 205.18 g/mol . The trifluoromethyl (–CF₃) group is strongly electron-withdrawing, enhancing electrophilic substitution resistance compared to the methanesulfonylmethyl group. This compound is often used in fluorinated drug candidates due to improved metabolic stability .
| Property | 4-Ethoxy-3-(methanesulfonylmethyl)aniline | 4-Ethoxy-3-(trifluoromethyl)aniline |
|---|---|---|
| Molecular Weight | 229.30 g/mol | 205.18 g/mol |
| Electron Effects | Moderate EWG (SO₂CH₃) + EWG/EDG (ethoxy) | Strong EWG (CF₃) + EWG/EDG (ethoxy) |
| Typical Applications | Pharmaceutical intermediates | Fluorinated agrochemicals |
Methanesulfonylmethyl vs. Sulfonamide Derivatives
4-Ethoxy-3-(morpholine-4-sulfonyl)aniline (CAS: 885524-59-4):
4-Ethoxy-3-(pyrrolidine-1-sulfonyl)aniline (CAS: 793678-97-4):
| Property | Methanesulfonylmethyl Derivative | Morpholine Sulfonyl Derivative | Pyrrolidine Sulfonyl Derivative |
|---|---|---|---|
| Molecular Weight | 229.30 g/mol | 286.34 g/mol | 270.35 g/mol |
| Solubility | Moderate in organic solvents | High in polar solvents | Moderate in aqueous buffers |
| Steric Effects | Low | High | Moderate |
Positional Isomerism and Functional Group Effects
Ethoxy vs. Methoxy Substituents
Methanesulfonylmethyl vs. Piperidine Sulfonyl Groups
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